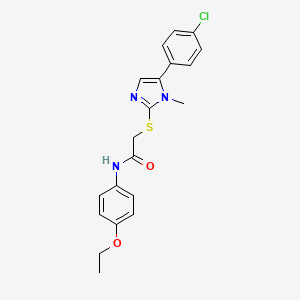

4,5-dichloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

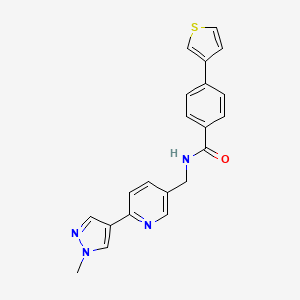

4,5-dichloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one (4,5-DCFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridazinone, a heterocyclic organic compound, and is known for its ability to bind to and inhibit a variety of proteins and enzymes. 4,5-DCFP has been used in a variety of studies, ranging from the study of the structure and function of membrane proteins to the study of the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

Myocardial Perfusion Imaging

A study by Mou et al. (2012) explored the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. The compounds demonstrated high heart uptake and low background uptake in animal models, indicating their potential as MPI agents. This research highlights the utility of pyridazinone derivatives in developing novel radiotracers for cardiac imaging (Mou et al., 2012).

Anticancer Activity

Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives demonstrating potential antioxidant activity. These compounds were evaluated for their in-vitro antioxidant activity, showing potent antioxidant properties at certain concentrations. The study suggests the potential of pyridazinone derivatives in developing anticancer therapies by targeting oxidative stress pathways (Mehvish & Kumar, 2022).

Synthetic Intermediates

Helm, Plant, and Harrity (2006) detailed the preparation of a series of 3,6-dichloro-1H-pyridazin-4-ones through cycloaddition reactions. These compounds were utilized as synthetic intermediates in highly regioselective bond-forming reactions. The versatility of pyridazinone scaffolds in organic synthesis showcases their significance in constructing complex molecular architectures (Helm et al., 2006).

Drug Discovery Applications

Pattison et al. (2009) explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Through sequential nucleophilic aromatic substitution processes, a variety of polyfunctional systems were accessed, demonstrating the scaffold's applications in drug discovery (Pattison et al., 2009).

Corrosion Inhibition

Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives on mild steel in acidic solutions. The study demonstrated that these compounds act as mixed inhibitors, affecting both cathodic hydrogen evolution and anodic metal dissolution. The findings suggest the potential of pyridazinone derivatives in protecting metals against corrosion, highlighting their application in material science (Kalai et al., 2020).

Propiedades

IUPAC Name |

4,5-dichloro-2-[(4-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FN2O/c12-9-5-15-16(11(17)10(9)13)6-7-1-3-8(14)4-2-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJUQCJFCJEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)

![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)